molecular formula C17H19N3OS B4631189 N-(2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B4631189
M. Wt: 313.4 g/mol
InChI Key: IZSXFBUWDZKMOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related hydrazinecarbothioamides involves reactions like condensation and Schiff base formation. For instance, a compound was synthesized by condensing salicyldehyde and thiosemicarbazone (Sani & Yahaya, 2016).

Molecular Structure Analysis

  • Hydrazinecarbothioamides exhibit varied molecular structures, including monoclinic systems with specific space groups. X-ray diffraction analyses are commonly used for structure determination (Pakhontsu et al., 2014).

Chemical Reactions and Properties

  • These compounds can form various heterocyclic rings under different reaction conditions. Spectral techniques like IR, NMR, and mass spectrometry are used for characterizing the reaction products (Aly et al., 2018).

Physical Properties Analysis

  • Physical properties such as crystallography and hydrogen bonding interactions are key aspects of these compounds. For example, a related compound showed a crystal structure stabilized by various hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

  • The chemical properties of hydrazinecarbothioamides, such as reactivity and formation of coordination compounds with metals, are notable. They can form complexes with various metal ions, exhibiting different spectral characteristics (Orysyk et al., 2014).

Scientific Research Applications

Bioorganic and Medicinal Applications

  • DNA and Protein Binding: Studies have demonstrated the ability of certain hydrazinecarbothioamide derivatives to bind with SS-DNA and bovine serum albumin (BSA), indicating potential applications in targeting genetic materials and proteins for therapeutic purposes. These compounds have exhibited intercalation binding modes with DNA and have shown significant antimicrobial and anticancer activities, suggesting their utility in developing new antimicrobial agents and cancer therapeutics (Farghaly et al., 2020).

Chemical and Structural Analysis

  • Molecular Structure Determination: X-ray crystallography has been used to determine the molecular structures of hydrazinecarbothioamide compounds and their complexes, providing insights into their chemical properties and potential applications in material science and molecular engineering (Sivajeyanthi et al., 2017).

Antioxidant and Antimicrobial Activities

  • Antioxidant Properties: Some novel compounds derived from hydrazinecarbothioamide have shown excellent antioxidant activity, highlighting their potential in developing treatments for diseases caused by oxidative stress (Barbuceanu et al., 2014).
  • Antimicrobial Efficacy: The synthesis and evaluation of thiosemicarbazone compounds, including hydrazinecarbothioamide derivatives, have revealed their promising antibacterial and antioxidant activities. This points toward their application in creating new antimicrobial agents to combat resistant strains of bacteria (Karaküçük-İyidoğan et al., 2014).

Sensor Applications

  • Fluorescent Probes: Certain derivatives have been explored as fluorescent sensors for detecting metal ions in aqueous solutions, showcasing their potential in environmental monitoring and analytical chemistry (Casanueva Marenco et al., 2012).

properties

IUPAC Name

1-(2-methylphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-13-7-5-6-10-15(13)18-17(22)20-19-16(21)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSXFBUWDZKMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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